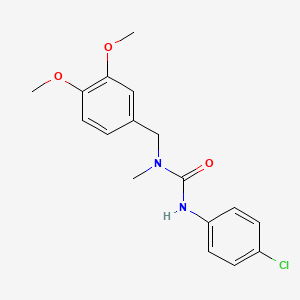![molecular formula C18H16N2O B5227563 N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)
N-[1-naphthyl(phenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-naphthyl(phenyl)methyl]urea, also known as NBU-15, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of urea derivatives and has potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of N-[1-naphthyl(phenyl)methyl]urea is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been suggested that N-[1-naphthyl(phenyl)methyl]urea may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-naphthyl(phenyl)methyl]urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and fungi. It has also been shown to enhance the activity of certain enzymes involved in plant growth. However, the effects of N-[1-naphthyl(phenyl)methyl]urea on human and animal physiology are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-naphthyl(phenyl)methyl]urea in lab experiments include its high purity, ease of synthesis, and potential applications in various fields of science. However, its limitations include its limited solubility in water and the need for further studies to determine its safety and efficacy in humans and animals.
Orientations Futures
There are several future directions for research on N-[1-naphthyl(phenyl)methyl]urea. In the field of medicine, further studies are needed to determine its potential as an anticancer and antifungal agent. In agriculture, more research is needed to investigate its effects on plant growth and crop yield. In materials science, N-[1-naphthyl(phenyl)methyl]urea can be further explored as a precursor for the synthesis of metal-organic frameworks. Additionally, more studies are needed to determine the safety and efficacy of N-[1-naphthyl(phenyl)methyl]urea in humans and animals.
In conclusion, N-[1-naphthyl(phenyl)methyl]urea is a promising chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-[1-naphthyl(phenyl)methyl]urea in various fields of science.
Méthodes De Synthèse
N-[1-naphthyl(phenyl)methyl]urea can be synthesized by the reaction of 1-naphthylmethylamine and phenyl isocyanate in the presence of a solvent such as chloroform. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield N-[1-naphthyl(phenyl)methyl]urea. This method has been optimized to produce high yields of N-[1-naphthyl(phenyl)methyl]urea with a purity of over 98%.
Applications De Recherche Scientifique
N-[1-naphthyl(phenyl)methyl]urea has been studied extensively for its potential applications in various fields of science. In the field of medicine, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antifungal agent. In agriculture, N-[1-naphthyl(phenyl)methyl]urea has been shown to enhance plant growth and increase crop yield. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
[naphthalen-1-yl(phenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-18(21)20-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,(H3,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZHVNYJRHKGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)


![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)

![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
